molecular formula C28H24N2O3S2 B5227595 N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide CAS No. 5186-55-0

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide

Cat. No. B5227595
CAS RN: 5186-55-0
M. Wt: 500.6 g/mol
InChI Key: SBMURULBVBNEPZ-UHFFFAOYSA-N
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Description

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide, also known as BPA, is a compound that has been extensively studied for its potential use in scientific research. BPA is a synthetic compound that has been shown to have a range of biochemical and physiological effects, making it an attractive compound for research purposes.

Mechanism of Action

The mechanism of action of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has a range of biochemical and physiological effects. In addition to its anti-cancer properties, N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has been shown to have anti-inflammatory and antioxidant properties. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide is its versatility. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide can be used in a variety of scientific research applications, making it a valuable tool for researchers. However, there are also some limitations to the use of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide in lab experiments. One limitation is that N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide can be toxic at high doses, which can limit its use in certain experiments. Additionally, N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide can be difficult to work with due to its solubility properties.

Future Directions

There are a number of potential future directions for research on N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide. One area of research that is currently being explored is the use of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide as a potential treatment for neurodegenerative disorders. Another area of research is the development of new synthesis methods for N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide that are more efficient and cost-effective. Additionally, there is ongoing research into the mechanism of action of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide, which could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide can be synthesized through a multi-step process involving the reaction of 4,4'-dithiodiphenol with a mixture of acetic anhydride and acetic acid. The resulting product is then treated with hydrogen peroxide to yield N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide. The synthesis of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide is a relatively straightforward process and can be performed using standard laboratory equipment.

Scientific Research Applications

N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has been shown to have a range of potential applications in scientific research. One of the most promising applications of N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide is in the field of cancer research. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has been shown to have anti-cancer properties and has been studied as a potential treatment for a variety of cancers, including breast, lung, and prostate cancer. N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S2/c1-19(31)29-21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)33-24-9-17-28(18-10-24)35-26-13-5-22(6-14-26)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMURULBVBNEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367360
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5186-55-0
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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